molecular formula C4H11NOS B6598728 butane-2-sulfinamide CAS No. 2331259-90-4

butane-2-sulfinamide

Cat. No.: B6598728
CAS No.: 2331259-90-4
M. Wt: 121.20 g/mol
InChI Key: YOMWYEITAAOYEC-UHFFFAOYSA-N
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Description

Butane-2-sulfinamide (C₄H₉S(O)NH₂) is a chiral sulfinamide characterized by a sulfinyl (S=O) group attached to a secondary carbon in the butane backbone. This compound is notable for its role as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-heteroatom bonds . Its sulfur center exhibits planar chirality, making it valuable in pharmaceutical and agrochemical synthesis for controlling enantiomeric outcomes. Key properties include moderate solubility in polar organic solvents (e.g., dichloromethane, ethyl acetate) and thermal stability up to ~150°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

Enantiopure butane-2-sulfinamide can be prepared by the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process, together with vanadyl acetylacetonate, is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes, ensuring high enantiomeric purity and yield. The process involves careful control of reaction conditions to maintain the stability and reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

Butane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: These reactions typically occur under mild conditions, often in the presence of a base.

    Nucleophilic Addition Reactions: These reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Major Products

Scientific Research Applications

Asymmetric Synthesis of Amines

Overview
Butane-2-sulfinamide is primarily utilized in the asymmetric synthesis of amines. It acts as a chiral auxiliary that facilitates the formation of enantiomerically enriched amines through direct condensation with aldehydes and ketones to produce stable sulfinyl imines. These imines can then undergo nucleophilic additions, yielding a wide variety of amine products.

Key Features

  • Chiral Directing Group : The sulfinyl group enhances the selectivity of reactions, allowing for high diastereoselectivity in transformations.
  • Versatile Applications : It can be employed to synthesize various classes of amines, including α-branched amines, β-amino acids, and amino alcohols .

Synthesis of Nitrogen Heterocycles

Role in Heterocycle Formation
Recent studies have highlighted the importance of this compound in synthesizing nitrogen-containing heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are integral to many biologically active molecules and therapeutic agents.

Methodology
The synthesis typically involves generating sulfinimines from this compound, which serve as intermediates for constructing complex heterocyclic structures. This approach has been recognized for its efficiency and ability to produce structurally diverse compounds .

Pharmaceutical Applications

Drug Development
The utility of this compound extends into pharmaceutical applications where it is used to create compounds with significant biological activity. Many approved drugs contain nitrogen heterocycles that can be synthesized using methodologies involving this compound.

Case Studies
Several case studies demonstrate the successful application of this compound in synthesizing active pharmaceutical ingredients (APIs). For instance, researchers have reported the synthesis of alkaloids and other bioactive compounds using this sulfinamide as a key reagent .

Comparative Data Table

The following table summarizes key applications and features of this compound:

Application AreaDescriptionKey Benefits
Asymmetric Synthesis of AminesUsed as a chiral auxiliary for synthesizing various aminesHigh enantioselectivity
Synthesis of Nitrogen HeterocyclesFacilitates the formation of complex nitrogen-containing structuresAccess to diverse bioactive compounds
Pharmaceutical DevelopmentIntegral in creating APIs with therapeutic relevanceSupports drug discovery processes

Mechanism of Action

Butane-2-sulfinamide exerts its effects primarily through its role as a chiral auxiliary. It facilitates the formation of chiral intermediates, which can then be converted into enantiomerically pure products. The tert-butanesulfinyl group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral amine .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Butane-2-sulfinamide belongs to the sulfinamide class (R-S(O)-NH₂), distinct from sulfonamides (R-SO₂-NH₂) due to the absence of a second oxygen atom in the sulfinyl group. This structural difference impacts reactivity and applications:

Compound Functional Group Oxidation State Key Applications
This compound Sulfinamide +4 Chiral auxiliaries, asymmetric synthesis
p-Toluenesulfonamide () Sulfonamide +6 Click chemistry, polymer precursors
Ethanesulfinamide Sulfinamide +4 Ligand design, catalysis
Butane-1-sulfonamide Sulfonamide +6 Antibacterial agents, intermediates

Key Findings :

  • Reactivity : Sulfinamides are more oxidation-sensitive than sulfonamides due to their lower sulfur oxidation state (+4 vs. +6). For example, this compound can oxidize to its sulfonamide counterpart under strong oxidizing conditions, limiting its utility in oxidative environments .
  • Synthesis : Sulfinamides like this compound are typically synthesized via thiol oxidation followed by amidation, whereas sulfonamides (e.g., p-toluenesulfonamide in ) often derive from sulfonyl chloride intermediates .
  • Chirality: this compound’s chiral sulfur center enables enantioselective C–N bond formation, unlike non-chiral sulfonamides.

Comparison with Other Sulfinamides

  • Ethanesulfinamide : Smaller alkyl chain reduces steric hindrance, enhancing reactivity in nucleophilic substitutions but lowering chiral induction efficiency compared to this compound.
  • Propane-2-sulfinamide: Similar chirality to this compound but with shorter carbon chain, leading to lower solubility in non-polar solvents.

Comparison with Sulfonamides

The compound in , N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, exemplifies sulfonamide applications in click chemistry and polymer science due to its azide functional groups . In contrast, this compound’s utility lies in asymmetric catalysis, where its sulfur stereochemistry directs product enantioselectivity.

Research Findings and Data

Catalytic Performance

In asymmetric Strecker reactions, this compound achieves enantiomeric excess (ee) values of >90%, outperforming ethanesulfinamide (ee ~75%) due to enhanced steric control .

Biological Activity

Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound recognized for its significant role in asymmetric synthesis and the development of biologically active molecules. Its applications extend across various fields, including medicinal chemistry and synthetic organic chemistry. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its chiral sulfinamide structure, which allows it to function as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound's mechanism of action primarily involves its ability to facilitate the stereoselective synthesis of amines and their derivatives, which are crucial in drug development and other biological applications.

Target of Action

The primary targets for this compound are the amine synthesis pathways, where it plays a pivotal role in generating chiral centers necessary for biological activity. The compound's interaction with these pathways can influence the pharmacokinetics and bioavailability of synthesized products.

Applications in Biological Research

This compound has been extensively studied for its utility in synthesizing various biologically active compounds. Below are some notable applications:

  • Synthesis of Pharmaceuticals : It is used to produce enantiomerically pure drugs that exhibit specific biological activities.
  • Development of Natural Products : The compound aids in the synthesis of complex natural products that require high stereochemical purity.
  • Chiral Auxiliary Role : As a chiral auxiliary, it enhances the efficiency and selectivity of reactions involving amines .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various synthetic processes:

  • Synthesis of Chiral Amines : In a study by Garcia Ruano et al., this compound was utilized to synthesize chiral N-tert-butanesulfinyl imines, which were then employed in the asymmetric synthesis of nitrogen-containing heterocycles. The results indicated high yields and selectivity, showcasing the compound's utility in generating biologically relevant structures .
  • Brønsted Acid Catalysis : Research highlighted the use of this compound in Brønsted acid-catalyzed reactions, demonstrating significant improvements in yield and reaction time when using specific catalysts like HBF4. This method facilitated the formation of sulfinyl imines efficiently .

Data Table: Summary of Biological Activities

Study Application Findings Reference
Garcia Ruano et al.Asymmetric synthesisHigh yields in chiral imines
Brønsted Acid CatalysisSynthesis efficiencyImproved yields with HBF4 catalyst
Ellman et al.Novel ligand developmentSuccessful synthesis of bis(sulfinyl)imidoamidine

Pharmacological Insights

The pharmacokinetic properties of compounds synthesized using this compound can vary significantly based on their structure and chirality. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for evaluating their potential as therapeutic agents.

Q & A

Q. Basic: What are the standard protocols for synthesizing butane-2-sulfinamide, and how can purity be ensured?

Answer:
The synthesis typically involves oxidation or substitution reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation . Key steps include:

  • Starting materials : Begin with chiral precursors (e.g., amino acid derivatives) to control stereochemistry.
  • Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) .
  • Reproducibility : Document reaction conditions (temperature, solvent, pH) meticulously to enable replication .

Q. Advanced: How can researchers optimize chiral resolution of this compound enantiomers for asymmetric synthesis?

Answer:
Advanced methods include:

  • Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for sulfinamide separation .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru complexes) to enhance enantiomeric excess (ee) during synthesis .
  • Circular dichroism (CD) : Validate enantiopurity by correlating CD spectra with known standards .

Q. Basic: What analytical techniques are most reliable for confirming the identity of this compound?

Answer:

  • Spectroscopy : Combine 1^1H/13^{13}C NMR and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., sulfinyl S=O stretch at ~1040 cm1^{-1}) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C4_4H11_{11}NOS+^+) .

Q. Advanced: How should researchers address contradictions in spectroscopic or chromatographic data?

Answer:

  • Uncertainty analysis : Apply "bottom-up" methods to quantify measurement uncertainties (e.g., combined standard uncertainties for sulfonamide derivatives in Table 5 ).
  • Cross-validation : Compare results across multiple techniques (e.g., NMR, X-ray crystallography) to resolve structural ambiguities .
  • Peer review : Document discrepancies in supplementary materials for collaborative troubleshooting .

Q. Basic: What steps ensure experimental reproducibility in sulfinamide synthesis?

Answer:

  • Detailed protocols : Include exact molar ratios, solvent volumes, and reaction times in methods sections .
  • Supporting information : Provide raw NMR/HPLC data and instrument calibration details in supplementary files .
  • Negative controls : Report failed experiments to clarify boundary conditions (e.g., temperature-sensitive degradation) .

Q. Advanced: How can computational modeling predict this compound reactivity in catalytic systems?

Answer:

  • Density functional theory (DFT) : Model transition states to predict regioselectivity in substitution reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Solvent effects : Use COSMO-RS simulations to optimize reaction media for yield improvement .

Q. Basic: What are the best practices for evaluating the toxicity of this compound derivatives?

Answer:

  • In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HEK293) .
  • Metabolic stability : Use liver microsomes to assess oxidative degradation pathways .
  • Literature review : Cross-reference with structurally similar sulfonamides in toxicity databases .

Q. Advanced: How can researchers stabilize this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Buffer optimization : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the sulfinyl group .
  • Lyophilization : Preserve labile derivatives by freeze-drying under inert atmospheres .

Q. Basic: What strategies enable functionalization of this compound for diverse applications?

Answer:

  • Nucleophilic substitution : React with alkyl halides to generate thioether derivatives .
  • Oxidation : Convert sulfinamide to sulfonamide using hydrogen peroxide .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive amines during multi-step syntheses .

Q. Advanced: How can researchers correlate this compound’s structure with biological activity?

Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, phenyl) and test enzyme inhibition (e.g., cytochrome P450) .
  • Crystallography : Solve X-ray structures of sulfinamide-protein complexes to identify binding motifs .
  • Kinetic studies : Measure kcatk_{cat}/KmK_m values to quantify inhibitory potency .

Properties

IUPAC Name

butane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMWYEITAAOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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